

An In-depth Technical Guide to the Crystalline Structure of Sodium Sulfite Heptahydrate

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Compound of Interest

Compound Name: Disodium;sulfite

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This technical guide provides a comprehensive overview of the crystalline structure of sodium sulfite heptahydrate ($\text{Na}_2\text{SO}_3 \cdot 7\text{H}_2\text{O}$), intended for researchers, scientists, and professionals in drug development. The document details the crystallographic parameters, molecular geometry, and the intricate network of hydrogen bonding that defines this compound's solid-state architecture.

Crystal Structure and Unit Cell Parameters

Sodium sulfite heptahydrate crystallizes in the monoclinic system.^{[1][2][3][4]} The crystal structure is characterized by a layered arrangement of cationic sodium-water layers and anionic sulfite layers stacked along the^[5] direction.^{[6][1][7]} The crystallographic data, determined by single-crystal X-ray diffraction at 100 K, are summarized in the table below.

| Crystallographic Parameter | Value |
|----------------------------|-----------------------------|
| Crystal System | Monoclinic |
| Space Group | P2 ₁ /n |
| a | 11.8576 (8) Å |
| b | 7.2197 (5) Å |
| c | 12.6965 (9) Å |
| α | 90° |
| β | 106.7938 (17)° |
| γ | 90° |
| Unit Cell Volume | 1040.85 (12) Å ³ |
| Z | 4 |
| Density (calculated) | 1.594 g/cm ³ |

Data sourced from a study by Weil and Mereiter (2020).[8]

Coordination Environment and Molecular Geometry

The crystal structure of sodium sulfite heptahydrate features two distinct sodium cations, both of which are octahedrally coordinated by six water molecules, forming [Na(H₂O)₆]⁺ octahedra. These octahedra are linked through edge and corner sharing to form infinite layers parallel to the (100) plane.[8]

The sulfite anion (SO₃²⁻) exhibits a trigonal-pyramidal geometry, with the sulfur atom positioned at the apex.[2] These isolated sulfite anions are situated between the cationic sodium-water layers.[6][1]

Table 2: Selected Bond Lengths and Angles

| Bond/Angle | Value |
|-------------------|---------------------------|
| S-O Bond Lengths | |
| S1-O1 | 1.5338 (5) Å |
| S1-O2 | 1.5224 (5) Å |
| S1-O3 | 1.5242 (5) Å |
| O-S-O Angles | |
| O1-S1-O2 | 105.85 (3)° |
| O1-S1-O3 | 105.86 (3)° |
| O2-S1-O3 | 106.07 (3)° |
| Na-O Bond Lengths | |
| Na1-O (range) | 2.3690 (6) - 2.4952 (6) Å |
| Na2-O (range) | 2.3783 (6) - 2.4935 (6) Å |

Data reflects the geometry determined at 100 K.[8]

Hydrogen Bonding Network

An extensive and intricate network of hydrogen bonds provides further stability to the crystal structure. These interactions connect the sulfite anions to the cationic layers.[1] Notably, in addition to the more common O-H...O hydrogen bonds, a remarkable O-H...S hydrogen bond is present, with an O...S donor-acceptor distance of 3.2582 (6) Å.[1]

Table 3: Key Hydrogen Bond Distances

| Donor-H...Acceptor | D...A Distance (Å) |
|--------------------|--|
| O8-H8B...S1 | 3.2582 (6) |
| O-H...O (range) | 2.690 (5) - 3.060 (4) Å (comparison with Na ₂ CO ₃ ·7H ₂ O) |

The O-H...S bond is a peculiar feature of this structure.[6]

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of the crystal structure of sodium sulfite heptahydrate was achieved through single-crystal X-ray diffraction. The general experimental procedure is outlined below.

4.1 Crystallization Colorless, prismatic crystals of $\text{Na}_2\text{SO}_3 \cdot 7\text{H}_2\text{O}$ were grown by the recrystallization of a saturated aqueous solution of sodium sulfite.[6] The process involves dissolving anhydrous sodium sulfite in deionized water at a slightly elevated temperature, followed by slow cooling to ambient temperature, which allows for the formation of well-defined single crystals. Crystallization is typically carried out below 35°C to favor the formation of the heptahydrate form over the anhydrous form.[9]

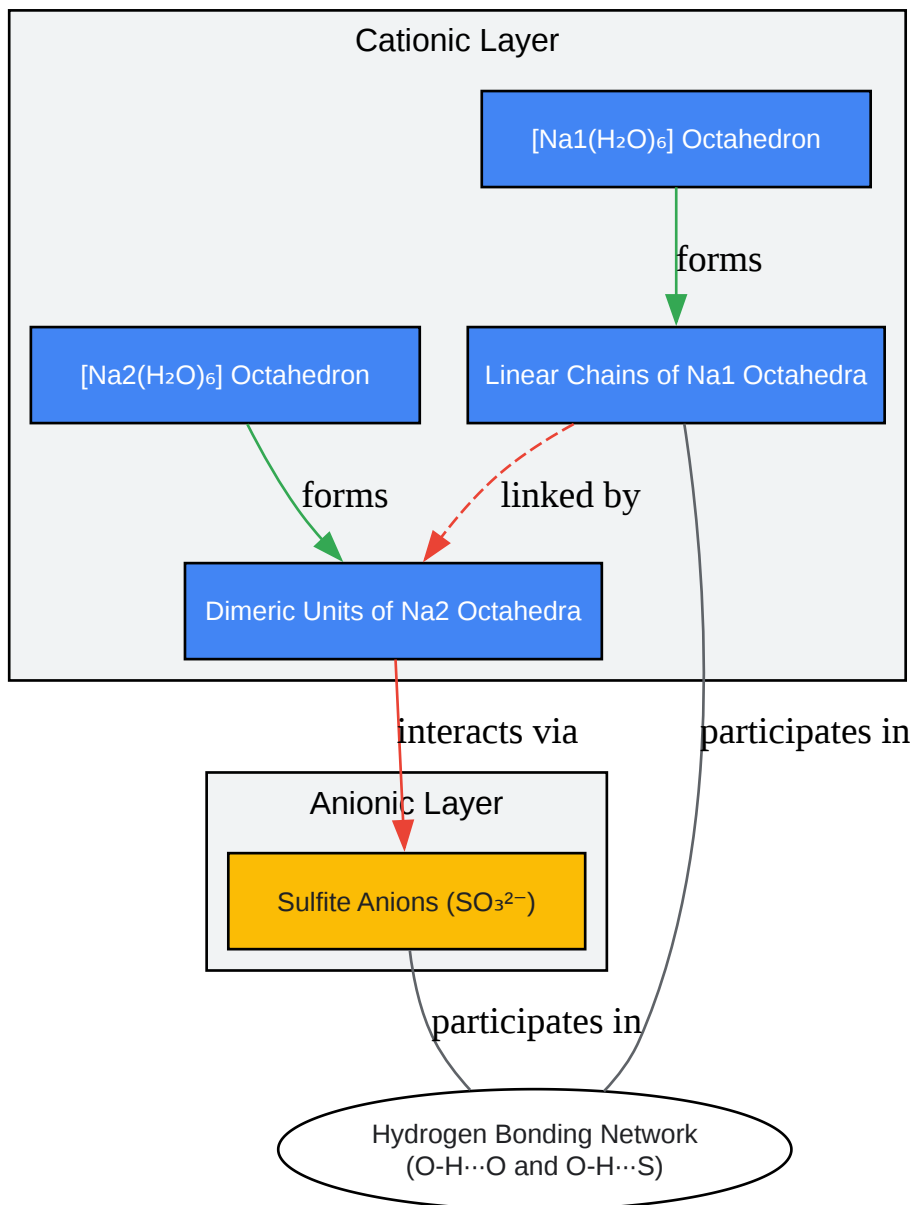
4.2 Data Collection A suitable single crystal was selected and mounted on a diffractometer. The crystal was cooled to 100 K using a nitrogen gas stream to minimize thermal vibrations and improve the quality of the diffraction data. A monochromatic X-ray beam (e.g., Mo $\text{K}\alpha$ radiation, $\lambda = 0.71073 \text{ \AA}$) was used to irradiate the crystal. The diffraction data were collected by rotating the crystal and detector to measure the intensities of a large number of reflections at different orientations.

4.3 Structure Solution and Refinement The collected diffraction data were processed to yield a set of structure factors. The crystal structure was solved using direct methods and subsequently refined by full-matrix least-squares on F^2 . The positions of all non-hydrogen atoms were located and refined anisotropically. Hydrogen atoms were located in a difference Fourier map and refined freely.[8] The final structural model was validated using standard crystallographic software.

Visualizations

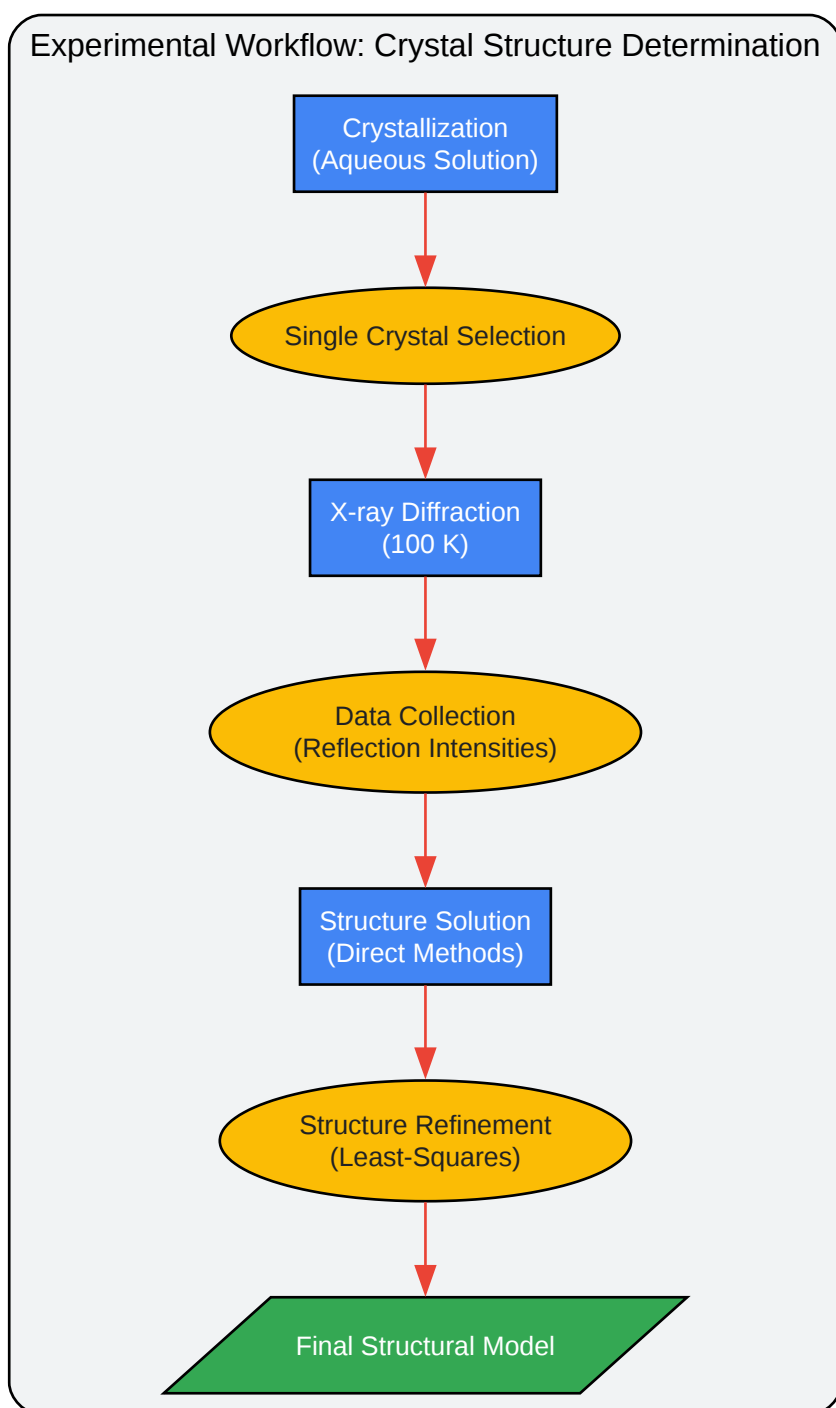
The following diagrams illustrate the structural arrangement and relationships within the crystalline lattice of sodium sulfite heptahydrate.

Conceptual Arrangement in Sodium Sulfite Heptahydrate



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Caption: Structural hierarchy in sodium sulfite heptahydrate.



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Caption: Workflow for crystal structure determination.

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